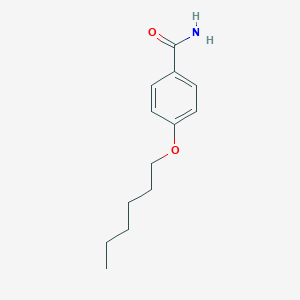

4-Hexyloxybenzamide

Vue d'ensemble

Description

4-Hexyloxybenzamide is a chemical compound with the molecular formula C13H19NO2 . In the structure of this compound, the dihedral angle between the benzene ring and the plane through the non-H atoms of the amide group is 29.3 (1)°. The benzene ring and the alkane carbon skeleton plane are twisted slightly with respect to each other [5.40 (5)°] .

Synthesis Analysis

The synthesis of benzamide compounds, including this compound, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

In the crystal structure of this compound, molecules are oriented with the amide groups head-to-head, forming N-H…O hydrogen-bonded dimers. The dimers are connected by further N-H…O hydrogen bonds into a ladder-like motif along the b axis .Applications De Recherche Scientifique

Biochemical Applications : 4-HBA is a versatile intermediate in the production of various value-added bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These bioproducts have potential applications in the food industry, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).

Antibacterial and Antifungal Properties : 4-Hydroxybenzamide (4HBM) demonstrates promising antibacterial and antifungal activities. Its molecular structure and spectroscopic properties aid in understanding these applications (Ramesh et al., 2020).

Neuroprotection : 4-HBA exhibits robust neuroprotective effects in postischemic brains, particularly against Zn2+ toxicity in neurons and astrocytes, contributing to its protective effects (Luo et al., 2018).

Anti-inflammatory Effects : As a potent phospholipase A2 inhibitor, 4-tetradecyloxbenzamidine, a related compound, shows anti-inflammatory effects, providing a tool for studying mammalian-secreted PLA2 in vitro and in vivo (Aitdafoun et al., 1996).

Urological Applications : Phoxybenzamine, a related compound, improves peak and mean flow rates and reduces frequency in benign prostatic obstruction, without affecting residual urine (Caine et al., 1978).

Insulin Interaction : The structure of a T3Rf3 insulin hexamer complexed with 4hydroxybenzamide shows significant changes in side chain conformations near the second binding site, impacting insulin's T-R transition properties (Smith et al., 1996).

Pharmaceutical Enhancements : The crystal structures of o-allyloxybenzamide and related compounds show potential for improving solubility, stability, and bioavailability in pharmaceutical applications (Al-Jasem et al., 2012).

Cancer Research : N-substituted benzamides inhibit NFκB activation and induce apoptosis, offering potential as radio- and chemo-sensitizers and anti-inflammatory compounds targeting NFκB (Liberg et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

4-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOVDGSWSADBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333716 | |

| Record name | Benzamide,4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101772-33-2 | |

| Record name | 4-(Hexyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101772-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide,4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

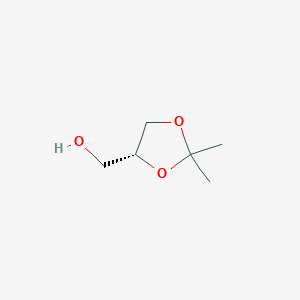

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride](/img/structure/B27435.png)